Cas no 2172009-62-8 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid)

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid is a specialized Fmoc-protected amino acid derivative used primarily in peptide synthesis. Its structure features a flexible butanoic acid linker, enabling efficient conjugation to solid-phase resins or other biomolecules. The Fmoc group provides orthogonal protection for the amine functionality, allowing selective deprotection under mild basic conditions. This compound is particularly valuable in SPPS (solid-phase peptide synthesis) due to its compatibility with standard Fmoc-chemistry protocols. The extended spacer arm enhances solubility and reduces steric hindrance during coupling reactions, improving synthetic yields. Its high purity and well-defined reactivity make it a reliable building block for constructing complex peptide architectures.
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid structure
2172009-62-8 structure
商品名:4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid
CAS番号:2172009-62-8
MF:C23H25N3O6
メガワット:439.461106061935
CID:5842086
PubChem ID:165813613

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid
    • 2172009-62-8
    • 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
    • EN300-1503193
    • インチ: 1S/C23H25N3O6/c27-20(24-11-5-10-22(29)30)12-25-21(28)13-26-23(31)32-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,28)(H,26,31)(H,29,30)
    • InChIKey: PBQUMPFUDGJJHO-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(NCC(NCCCC(=O)O)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 439.17433553g/mol
  • どういたいしつりょう: 439.17433553g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 663
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 134Ų

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1503193-1.0g
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
1g
$0.0 2023-06-05
Enamine
EN300-1503193-10000mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
10000mg
$14487.0 2023-09-27
Enamine
EN300-1503193-2500mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
2500mg
$6602.0 2023-09-27
Enamine
EN300-1503193-50mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
50mg
$2829.0 2023-09-27
Enamine
EN300-1503193-100mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
100mg
$2963.0 2023-09-27
Enamine
EN300-1503193-250mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
250mg
$3099.0 2023-09-27
Enamine
EN300-1503193-5000mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
5000mg
$9769.0 2023-09-27
Enamine
EN300-1503193-1000mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
1000mg
$3368.0 2023-09-27
Enamine
EN300-1503193-500mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid
2172009-62-8
500mg
$3233.0 2023-09-27

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 関連文献

Related Articles

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acidに関する追加情報

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid: A Comprehensive Overview

The compound with CAS No. 2172009-62-8, known as 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a key element in peptide synthesis and protection strategies. The Fmoc group is widely recognized for its role in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for amino acids during the synthesis process.

Recent advancements in chemical synthesis have enabled researchers to explore the potential of this compound in various applications. For instance, studies have demonstrated its utility in the development of bioactive molecules, particularly in the context of drug delivery systems and targeted therapies. The Fmoc group within its structure plays a pivotal role in modulating the compound's reactivity and stability, making it an ideal candidate for use in complex molecular assemblies.

One of the most promising areas of research involving this compound is its application in peptide-based drug design. The integration of the Fmoc group allows for precise control over the folding and functional properties of peptides, which is critical for achieving desired biological activities. Recent studies have highlighted its potential in inhibiting specific enzymatic pathways, offering new avenues for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.

In addition to its role in peptide synthesis, this compound has also been investigated for its potential in materials science. Researchers have explored its use as a building block for constructing supramolecular assemblies and self-assembled monolayers. The Fmoc group contributes to the formation of stable hydrogen bonding networks, which are essential for creating materials with tailored mechanical and electronic properties.

Another significant aspect of this compound is its compatibility with modern analytical techniques. The presence of the Fmoc group facilitates straightforward characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This has enabled researchers to gain deeper insights into its structural dynamics and reactivity under various conditions.

Looking ahead, the continued exploration of this compound's properties is expected to yield further breakthroughs in both academic and industrial settings. Its unique combination of structural features and functional groups positions it as a valuable tool in advancing interdisciplinary research across chemistry, biology, and materials science.

In summary, 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid (CAS No. 2172009-62-8) represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its incorporation into advanced synthetic strategies and materials development underscores its significance as a versatile building block for modern chemical innovation.

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